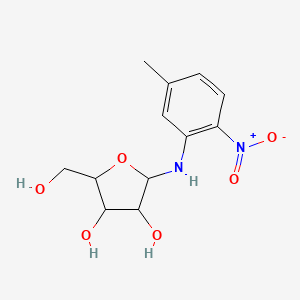![molecular formula C26H20N2O4 B11084474 1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea](/img/structure/B11084474.png)
1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Moiety: This involves the reaction of catechol with a suitable aldehyde under acidic conditions to form the benzodioxin ring.
Attachment of the Phenylcarbonyl Group: The benzodioxin intermediate is then reacted with benzoyl chloride in the presence of a base to introduce the phenylcarbonyl group.
Formation of the Urea Linkage: The final step involves the reaction of the naphthalene derivative with the benzodioxin intermediate in the presence of a suitable isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea can be compared with other similar compounds, such as:
1-Naphthalen-1-yl-3-(4-pentyl-phenyl)-urea: This compound has a similar urea linkage but differs in the substituents on the aromatic rings.
1-Naphthalen-1-yl-3-(4-phenoxy-phenyl)-urea: This compound features a phenoxy group instead of the benzodioxin moiety.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a different functional group (propenone) but shares the naphthalene core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20N2O4 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C26H20N2O4/c29-25(18-8-2-1-3-9-18)20-15-23-24(32-14-13-31-23)16-22(20)28-26(30)27-21-12-6-10-17-7-4-5-11-19(17)21/h1-12,15-16H,13-14H2,(H2,27,28,30) |
InChI Key |
LLBUUVIEBOBFED-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate](/img/structure/B11084401.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(dibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11084409.png)
![(3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid](/img/structure/B11084422.png)
![6-Methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11084423.png)
![Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]-](/img/structure/B11084426.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]-2-(naphthalen-1-yl)ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11084428.png)

![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084433.png)

![8-(3,4,5-trimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11084435.png)
![8-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11084441.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B11084442.png)
![4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B11084445.png)
![(4E)-2-(4-chloro-3-nitrophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11084456.png)
